
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide
Descripción general
Descripción
5-Bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid methylamide (BICAM), also known as 5-bromo-2-methoxy-3,4-dihydroisoquinoline-2-carboxylic acid methylamide, is a synthetic compound with a wide range of applications in scientific research. BICAM is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and is used in various studies of the nervous system. BICAM is also used as a substrate for the enzyme monoamine oxidase (MAO) and as a tool for studying the effects of inhibitors on MAO activity.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives, including those with potential biological activities. For example, derivatives of 8-methylquinoline-5-carboxylic acid were synthesized through processes like alcoholysis and conversion to bromomethyl derivatives, further used to introduce methylamino groups and synthesize N-acyl derivatives. These synthetic routes highlight the compound's versatility in chemical transformations (Gracheva et al., 1982).
Antitumor Activity
- Some derivatives, particularly those related to isoquinoline-1-carboxaldehyde thiosemicarbazones, have been synthesized and evaluated for antineoplastic activity. For instance, 4- and 5-substituted derivatives showed significant activity against L1210 leukemia in mice, demonstrating the potential of these compounds in cancer research (Liu et al., 1995).
Synthetic Methodologies
- The compound and its analogs have been used in studies focusing on synthetic methodologies. For instance, the bromination of isoquinoline and related compounds in strong acid conditions has been explored to achieve regioselective monobromination, showcasing the compound's utility in synthetic organic chemistry (Brown & Gouliaev, 2004).
Ligand Binding and Biological Evaluation
- Tetrahydroisoquinolinyl benzamides, closely related to the compound , have been synthesized and evaluated as ligands for σ receptors. These studies are crucial for understanding the compound's potential interactions with biological targets and its implications in medicinal chemistry (Xu, Lever, & Lever, 2007).
Propiedades
IUPAC Name |
5-bromo-N-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-13-11(15)14-6-5-9-8(7-14)3-2-4-10(9)12/h2-4H,5-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYHQYNGMADXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)
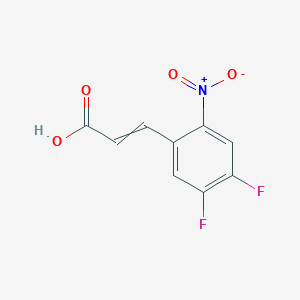
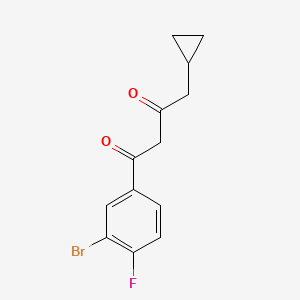
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
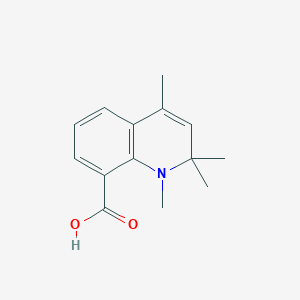
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)
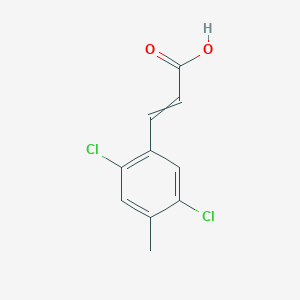
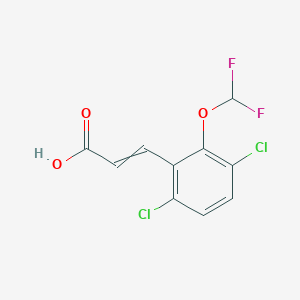
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)